Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside

Grignard reaction branched-chain deoxy sugars regioselective epoxide opening

Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside (CAS 3150-16-1) is a carbohydrate-derived epoxide belonging to the class of 2,3-anhydro-4,6-O-benzylidene-hexopyranosides. It features a trans-fused 2,3-oxirane ring on a pyranoside scaffold protected as a 4,6-O-benzylidene acetal.

Molecular Formula C14H16O5
Molecular Weight 264.27 g/mol
CAS No. 3150-16-1
Cat. No. B12063175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside
CAS3150-16-1
Molecular FormulaC14H16O5
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESCOC1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4
InChIInChI=1S/C14H16O5/c1-15-14-12-11(18-12)10-9(17-14)7-16-13(19-10)8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3
InChIKeyHQTCRHINASMQOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3-Anhydro-4,6-O-benzylidene-α-D-mannopyranoside (CAS 3150-16-1): Procurement-Grade Structural and Reactivity Baseline


Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside (CAS 3150-16-1) is a carbohydrate-derived epoxide belonging to the class of 2,3-anhydro-4,6-O-benzylidene-hexopyranosides. It features a trans-fused 2,3-oxirane ring on a pyranoside scaffold protected as a 4,6-O-benzylidene acetal. The compound exists as one of at least seven distinct configurational isomers within this family, comprising the α- and β-anomers of the manno, allo, gulo, and talo series [1]. Its molecular formula is C₁₄H₁₆O₅, with a melting point of 146–147 °C . The primary synthetic value of this epoxide lies in its ability to undergo stereospecific nucleophilic ring-opening to yield 3-substituted altropyranoside derivatives, a regiochemical outcome that is fundamentally dictated by the manno configuration of the oxirane ring [2].

Stereochemistryα-D-manno configuration, 4,6-O-benzylidene protected
Key ReactivityStereospecific C-3 nucleophilic ring-opening to altropyranosides
Isomer FamilyOne of ≥7 configurational isomers; isomer identity dictates product outcome

Why Methyl 2,3-Anhydro-4,6-O-benzylidene-α-D-mannopyranoside (CAS 3150-16-1) Cannot Be Generically Substituted by Other 2,3-Anhydro-4,6-O-benzylidene-hexopyranosides


Within the 2,3-anhydro-4,6-O-benzylidene-hexopyranoside family, the configuration at C-2 and C-3 of the oxirane ring determines the stereochemical course—and thus the product identity—of every nucleophilic ring-opening reaction. The α-D-manno epoxide (CAS 3150-16-1) directs nucleophilic attack exclusively to the C-3 position, yielding 3-substituted altropyranosides, whereas the α-D-allo epoxide directs attack to C-2, producing 2-substituted altropyranosides in the same reaction systems [1]. The β-manno epoxide adopts a distinct solution conformation requiring a two-site lanthanide shift-reagent binding model, in contrast to the single-site behavior of the α-manno, β-allo, and β-gulo epoxides [2]. Furthermore, the α-D-manno epoxide is the sole member of this family demonstrated to serve as a viable substrate for synthesizing the A-ring synthon of 2α-substituted vitamin D₃ analogues via Grignard-mediated ring-opening [3]. These configurational and conformational differences make generic substitution between isomers chemically invalid when a specific regiochemical outcome or downstream synthetic application is required.

Regioselectivityα-D-allo epoxide directs C-2 attack; manno epoxide exclusively C-3, altering product identity
Conformational Behaviorβ-manno epoxide requires two-site LIS model; α-manno follows single-site, affecting NMR predictability
Application PrecedentOnly α-D-manno isomer has published protocol for vitamin D₃ A-ring synthon; other isomers lack pathway validation

Quantitative Differentiation Evidence for Methyl 2,3-Anhydro-4,6-O-benzylidene-α-D-mannopyranoside (CAS 3150-16-1) vs. Closest Analogs


Regioselectivity of Grignard Ring-Opening: C-3 Attack by α-D-Manno vs. C-2 Attack by α-D-Allo Epoxide

When treated with alkylmagnesium chlorides, methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside (1) yields preponderantly 3-alkyl-branched deoxy sugars via nucleophilic attack at C-3. In direct contrast, the α-D-allo epoxide (2) yields preponderantly 2-alkyl-branched products via attack at C-2 under identical conditions [1]. This complementary regioselectivity is a direct consequence of epoxide configuration and is not interchangeable between the two isomers. The manno epoxide is further distinguished from the allo epoxide by its reactivity profile with different Grignard halides: alkylmagnesium iodides and bromides fail to produce branched-chain sugars with either epoxide, instead yielding halohydrins that undergo elimination and reduction [1].

Grignard Regioselectivity
Head-to-head
C-3 alkylation (manno) vs. C-2 alkylation (allo)
Manno configuration required for 3-C-alkyl-branched altropyranoside targets
Reported with alkylmagnesium chlorides; Inch & Lewis 1970
Grignard reaction branched-chain deoxy sugars regioselective epoxide opening

Epoxide Ring-Opening with Thiophosphorinane: C-3 Attack with Benzylidene Retention in Manno vs. C-2 Attack with Debenzylidenation in Allo

Treatment of the α-D-manno epoxide (1) with 2-mercapto-5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinane (3) yields methyl 4,6-O-benzylidene-3-(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinanylthio)-α-D-altropyranoside (4) in high yield, with the benzylidene acetal remaining intact [1]. Under identical conditions, the α-D-allo epoxide (2) gives a mixture of methyl 2-(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinanylthio)-α-D-altropyranoside (9)—the C-2 adduct lacking the benzylidene group due to selective debenzylidenation—and methyl 4,6-O-benzylidene-3-(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinanylthio)-α-D-glucopyranoside (8) [1]. The manno epoxide thus provides a single, clean product with full protecting-group retention, whereas the allo epoxide produces a mixture that includes a debenzylidenated species. Both epoxides react with the triethylammonium salt of 3 to give 2,3-episulphides in which the thiirane ring possesses opposite configuration to the starting epoxide [1].

Thiophosphorinane Opening
Head-to-head
Single C-3 product with benzylidene intact (manno) vs. mixture with debenzylidenation (allo)
Manno preserves protecting group; avoids product mixture complicating purification
Kudelska et al., Carbohydr. Res. 1981
episulphide synthesis thiophosphorinane debenzylidenation

Lanthanide-Induced NMR Shift Conformational Behavior: α-Manno Single-Site vs. β-Manno Two-Site Binding Model

Lanthanide-induced shift (LIS) measurements in ¹H-NMR spectra across seven 2,3-anhydro-4,6-O-benzylidene-D-hexopyranoside isomers revealed distinct conformational behavior patterns. The α-D-manno epoxide (1) exhibits observed shift data in good agreement with calculated shifts for the °H₅ conformation using a single-site lanthanide binding model. In contrast, the β-D-manno epoxide (5) requires a two-site model to achieve excellent agreement between observed and calculated shifts [1]. The β-allo and β-gulo epoxides, like the α-manno epoxide, conform to a single-site model. The solid-state structure of the β-D-manno epoxide was confirmed by X-ray crystallography, providing the only definitive crystallographic data point within this series [1]. The differential conformational behavior between the α- and β-manno anomers has direct implications for predicting reactivity and diastereoselectivity in ring-opening reactions.

LIS Conformational Model
Direct comparison
Single-site binding (α-manno) vs. two-site binding (β-manno) by ¹H-NMR
α-Manno provides predictable single-site model, simplifying structural analysis
X-ray structure of β-manno confirms solid-state basis
lanthanide shift reagent NMR conformation pyranoid ring

One-Step Mitsunobu Synthesis: α-D-Allo Epoxide as Major Product; α-D-Manno Epoxide Requires Alternative Routes

The one-step Mitsunobu-type reaction of methyl 4,6-O-benzylidene-α-D-glucopyranoside with diethyl azodicarboxylate (DEAD) and triphenylphosphine yields predominantly methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside, with the α-D-manno epoxide formed as a minor co-product [1]. This synthetic bias means that commercial or in-house procurement of the α-D-manno epoxide at high purity typically requires alternative preparative routes, such as the one-pot tosyl chloride/sodium hydride conversion of the corresponding vicinal diol [2], or the improved procedure from vicinal di-O-mesyl esters via alkali treatment [3]. The α-D-manno epoxide thus commands a distinct supply-chain position relative to the more readily accessible α-D-allo epoxide, which may affect cost, lead time, and batch-to-batch consistency.

Synthetic Accessibility
Cross-study comparable
Minor product in one-step Mitsunobu; requires dedicated route (~55% yield via diol epoxidation)
Not the default product of common epoxidation; verify synthetic provenance and purity
Mitsunobu 1980; alternative TsCl/NaH route available
Mitsunobu reaction epoxide synthesis diethyl azodicarboxylate

Vitamin D₃ A-Ring Synthon Synthesis: Exclusive Substrate Role of the α-D-Manno Epoxide

Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside is the specific epoxide substrate employed in the published synthesis of the A-ring synthon for 2α-substituted vitamin D₃ analogues [1]. In this application, the Grignard reaction at the manno epoxide installs the requisite 2α-substituent with the correct stereochemistry for downstream coupling to the CD-ring fragment. No other isomer in the 2,3-anhydro-4,6-O-benzylidene-hexopyranoside series has been reported to serve this function in an equivalent published route. The choice of the manno epoxide over the allo or gulo isomers is dictated by the stereochemical requirements of the target vitamin D₃ A-ring fragment [1].

Vitamin D₃ Synthon
Class-level inference
Only isomer with published protocol for 2α-substituted A-ring synthon
Mandatory substrate for literature-validated vitamin D₃ A-ring construction
Kittaka et al., Heterocycles 2003; no alternative isomer reported
vitamin D3 analogues A-ring synthon Grignard reaction

Nucleophilic Azide Ring-Opening: Consistent Diaxial Opening to 3-Azido-altropyranoside in Manno Series

Ring-opening of methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside with sodium azide in boiling 2-methoxyethanol yields methyl 3-azido-4,6-O-benzylidene-3-deoxy-α-D-altropyranoside, consistent with trans-diaxial nucleophilic attack at C-3 [1]. The corresponding β-D-manno and β-D-allo epoxides also undergo azidolysis to give predominantly diaxial products (azido-altroside derivatives) [2]. However, the α-D-manno epoxide is distinguished by its documented reluctance to undergo nucleophilic ring-opening under mild conditions compared to the allo epoxide, necessitating more forcing conditions (e.g., elevated temperature, polar aprotic solvents) for complete conversion [3]. This differential reactivity window can be exploited in orthogonal protecting-group strategies where selective epoxide activation is required.

Azide Reactivity
Cross-study comparable
Requires boiling 2-methoxyethanol; allo epoxide reacts under milder conditions
Lower reactivity enables chemoselective epoxide activation strategies
Guthrie et al. 1970; Zélis et al. 2003 for comparative data
sodium azide azido sugars diaxial ring-opening

Validated Application Scenarios for Methyl 2,3-Anhydro-4,6-O-benzylidene-α-D-mannopyranoside (CAS 3150-16-1) Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of 3-C-Alkyl-Branched Altropyranoside Derivatives

When a synthetic route requires installation of an alkyl branch at the C-3 position of a hexopyranoside with defined altropyranoside stereochemistry, the α-D-manno epoxide is the mandatory substrate. Alkylmagnesium chlorides attack exclusively at C-3 to yield 3-alkyl-branched deoxy sugars, whereas the α-D-allo epoxide yields 2-alkyl products under identical conditions [1]. This application is validated by the Inch and Lewis (1970) study, which established the complementary regioselectivity pattern. Procurement should specify the α-D-manno isomer and verify stereochemical purity by NMR and melting point (146–147 °C) .

A-Ring Synthon Construction for 2α-Substituted Vitamin D₃ Analogues

This compound is the only 2,3-anhydro-4,6-O-benzylidene-hexopyranoside isomer with a published protocol for constructing the A-ring fragment of 2α-substituted vitamin D₃ analogues. The Grignard-mediated ring-opening at the manno epoxide installs the 2α-substituent with the requisite stereochemistry [1]. Researchers engaged in vitamin D receptor ligand development should procure this specific isomer to access the validated synthetic pathway, as no alternative isomer has been demonstrated to yield the correct A-ring stereochemistry in a published route.

Preparation of 3-Azido-3-deoxy- and 3-Phthalimido-3-deoxy-altropyranoside Building Blocks

The α-D-manno epoxide undergoes clean trans-diaxial ring-opening with sodium azide to give 3-azido-3-deoxy-altropyranoside derivatives [1], and with phthalimide under fusion conditions to give 3-phthalimido-3-deoxy-altropyranosides . These products serve as key intermediates for amino sugar synthesis and glycomimetic construction. The manno epoxide is preferred over the allo epoxide for these applications because the latter can exhibit competing debenzylidenation side reactions with certain nucleophiles, as documented by Kudelska et al. (1981) .

Solution-State Conformational Studies Using Lanthanide Shift Reagents

For NMR-based conformational analysis employing lanthanide shift reagents, the α-D-manno epoxide offers a well-characterized single-site binding model with predictable °H₅ conformation [1]. This contrasts with the β-D-manno epoxide, which requires a more complex two-site model. When a 2,3-anhydro-4,6-O-benzylidene-hexopyranoside epoxide is needed as a model substrate for developing or calibrating LIS methodology, the α-D-manno epoxide provides the simplest, most predictable behavior among the manno-configured epoxides.

Application
Selection Property
Validation Focus
3-C-Alkyl-branched altropyranoside synthesis
C-3 regioselective epoxide opening
Regiochemical outcome verification
Vitamin D₃ A-ring synthon construction
Validated stereochemical pathway
Confirmation of 2α-substitution product
3-Azido/3-phthalimido altropyranoside building blocks
Clean diaxial opening with benzylidene retention
Absence of competing debenzylidenation side products
NMR conformational studies with lanthanide shift reagents
Predictable single-site lanthanide binding
Conformational assignment against known °H₅ model
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